Methyl 3-hydrazinylbenzoate hydrochloride
Overview
Description
Methyl 3-hydrazinylbenzoate hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 It is a derivative of benzoic acid and contains a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydrazinylbenzoate hydrochloride typically involves the reaction of methyl 3-nitrobenzoate with hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is subsequently treated with hydrochloric acid to obtain the hydrochloride salt. The general reaction scheme is as follows:
Reduction of Methyl 3-nitrobenzoate: Methyl 3-nitrobenzoate is reduced using hydrazine hydrate in the presence of a catalyst such as palladium on carbon (Pd/C) under reflux conditions.
Formation of Hydrochloride Salt: The resulting Methyl 3-hydrazinylbenzoate is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydrazinylbenzoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced further to form hydrazones.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed
Azo Compounds: Formed through oxidation.
Hydrazones: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Methyl 3-hydrazinylbenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its ability to form azo compounds.
Mechanism of Action
The mechanism of action of Methyl 3-hydrazinylbenzoate hydrochloride involves its reactive hydrazine group, which can interact with various molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the formation of hydrazones. This reactivity makes it useful in biochemical assays and as a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydrazinylbenzoate hydrochloride: Similar structure but with the hydrazine group at the para position.
Methyl 2-hydrazinylbenzoate hydrochloride: Similar structure but with the hydrazine group at the ortho position.
Uniqueness
Methyl 3-hydrazinylbenzoate hydrochloride is unique due to the position of the hydrazine group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in biological activity and chemical behavior compared to its ortho and para analogs.
Properties
IUPAC Name |
methyl 3-hydrazinylbenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-7(5-6)10-9;/h2-5,10H,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBALLCFRLYMDPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167626-26-8 | |
Record name | Benzoic acid, 3-hydrazinyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167626-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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